molecular formula C13H11Cl2NOS2 B2507452 (Z)-5-(2,3-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one CAS No. 627039-26-3

(Z)-5-(2,3-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one

Cat. No. B2507452
CAS RN: 627039-26-3
M. Wt: 332.26
InChI Key: LMRCGCGMPPDKBX-POHAHGRESA-N
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Description

The compound "(Z)-5-(2,3-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one" is a derivative of 4-thioxothiazolidinone, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound is characterized by a thiazolidine core, a thioxo group at the second position, and a dichlorobenzylidene moiety at the fifth position. The presence of the isopropyl group at the third position may influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related 4-thioxothiazolidinone derivatives has been reported using Knoevenagel condensation reactions. For instance, (Z)-5-arylmethylene-4-thioxothiazolidines can be synthesized through a green chemistry approach using polyethylene glycol-400 (PEG-400) under catalyst-free conditions at room temperature . This method is environmentally friendly and economically advantageous compared to traditional synthesis methods. Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is confirmed through various analytical techniques, including elemental analysis and spectral data . The core thiazolidine ring provides a scaffold that can be modified at different positions to yield a variety of derivatives with distinct properties. The molecular structure is crucial as it can affect the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions. For example, they can react with nitrile oxides to form compounds such as Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines . The reactivity of these compounds is influenced by the substituents on the thiazolidine ring, which can lead to a diverse range of products. The interconversion routes of these reactions are also of interest and are discussed in the literature.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The green synthesis approach mentioned earlier also highlights the importance of developing methods that not only produce desired compounds efficiently but also have minimal environmental impact .

Relevant Case Studies

One of the case studies involves the evaluation of anticancer activity of thiazolidinone derivatives. A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were synthesized and screened for anticancer activity against various cell lines. The study identified specific derivatives with high levels of antimitotic activity and low toxicity toward normal human blood lymphocytes, suggesting a potential therapeutic application in cancer treatment . This highlights the significance of the substituents in positions 5 and 3 of the thiazolidinone core for cytotoxicity levels and anticancer activity.

Scientific Research Applications

Structural and Theoretical Analysis

The compound (Z)-5-(2,3-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one and its derivatives have been a subject of research due to their unique structural properties. For instance, a derivative, characterized by X-ray single crystal diffraction and various NMR techniques, was analyzed for its geometric parameters, showing non-planar structure and interesting intra- and intermolecular contacts, elucidated using Hirshfeld surfaces analysis method (Khelloul et al., 2016). Moreover, different structural configurations of thioxothiazolidin-4-one derivatives demonstrate diverse hydrogen bonding patterns, leading to the formation of dimers, chains of rings, and complex sheets in their crystalline structures, which might be pivotal for their biological activity and molecular interactions (Delgado et al., 2005).

Anticancer Properties

These derivatives also show promising anticancer properties. A study demonstrated that novel thioxothiazolidin-4-one derivatives exhibited significant inhibitory effects on tumor growth and angiogenesis in a mouse tumor model. These findings suggest the potential of these compounds as candidates for anticancer therapy (Chandrappa et al., 2010). Additionally, certain derivatives were synthesized and identified with a high level of antimitotic activity against various cancer cell lines, indicating their potential in anticancer treatment strategies (Buzun et al., 2021).

Synthesis and Characterization

The synthesis and characterization of these compounds are of particular interest. For instance, an efficient microwave-assisted synthesis of novel Rhodanine derivatives, related to thioxothiazolidin-4-one, was reported, indicating a method for rapid and efficient compound preparation, potentially beneficial for further pharmaceutical development (Kamila et al., 2011). Moreover, a green synthesis approach for these derivatives was explored, offering an environmentally benign and economically feasible method for producing these compounds (Metwally, 2014).

properties

IUPAC Name

(5Z)-5-[(2,3-dichlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NOS2/c1-7(2)16-12(17)10(19-13(16)18)6-8-4-3-5-9(14)11(8)15/h3-7H,1-2H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRCGCGMPPDKBX-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(C(=CC=C2)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=C(C(=CC=C2)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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